2-(4-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide
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Overview
Description
2-(4-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide is a synthetic chemical compound with potential applications in several fields, including medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, making it a subject of interest for scientific research.
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. The compound’s structure suggests it may interact with proteins or enzymes involved in cellular processes
Mode of Action
It is hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target, affecting its function.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. Given the presence of a pyrimidine ring in its structure , it might interfere with nucleotide synthesis or DNA replication, but this is purely speculative. More research is needed to elucidate the affected pathways and their downstream effects.
Pharmacokinetics
Factors such as solubility, stability, and permeability can influence its bioavailability
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Depending on its targets and mode of action, it could potentially inhibit or activate certain cellular processes, leading to changes in cell function or viability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, certain conditions may enhance or inhibit the compound’s interactions with its targets, alter its stability, or affect its pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide typically involves several steps, including:
Preparation of the pyrimidinyl intermediate.
Formation of the pyrrolidinyl derivative.
Sulfonylation of the phenoxy group.
Final coupling to form the acetamide.
Industrial Production Methods: Industrial production methods may employ large-scale reactors and optimized reaction conditions to ensure high yield and purity. Common industrial techniques include:
Continuous flow synthesis for better control over reaction parameters.
Use of catalytic agents to enhance reaction efficiency.
Purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(4-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: : Reacts with oxidizing agents to form corresponding oxidized products.
Reduction: : Can be reduced to form amines and other derivatives.
Substitution: : Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: : Often uses reagents like hydrogen peroxide or permanganates under acidic or basic conditions.
Reduction: : Typically involves hydrogen gas with metal catalysts such as palladium on carbon.
Substitution: : Uses nucleophiles like amines, alcohols, or thiols under mild to moderate conditions.
Major Products Formed: The major products depend on the specific reactions:
Oxidation may yield sulfoxides or sulfones.
Reduction can yield amines.
Substitution yields various substituted derivatives.
Scientific Research Applications
2-(4-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide has multiple applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its interaction with biological molecules and pathways.
Medicine: : Potential therapeutic agent due to its bioactive properties.
Industry: : Used in the development of materials with specific properties.
Comparison with Similar Compounds
Similar compounds include other sulfonamide derivatives with varying substituents.
Other pyrimidine-based compounds that exhibit similar biological activities.
Uniqueness:
The specific combination of the pyrimidine ring, sulfonyl group, and acetamide moiety distinguishes it from other compounds.
Unique interactions with biological targets due to its distinct structure.
Properties
IUPAC Name |
2-[4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonylphenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O5S/c1-2-15-17(19)18(22-11-21-15)28-13-7-8-23(9-13)29(25,26)14-5-3-12(4-6-14)27-10-16(20)24/h3-6,11,13H,2,7-10H2,1H3,(H2,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSJUZNGMDVXDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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